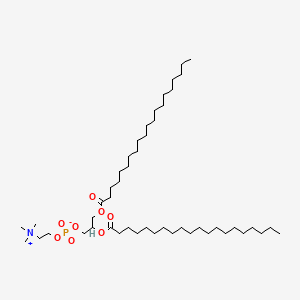
Diarachidoyl phosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diarachidoyl phosphatidylcholine is a phospholipid containing two saturated long-chain arachidic acid molecules (20:0) at the sn-1 and sn-2 positions. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is used in the generation of micelles, liposomes, and other types of artificial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphatidylcholines, including diarachidoyl phosphatidylcholine, typically involves the preparation of optically pure precursors such as sn-glycero-3-phosphocholine (GPC) and their subsequent acylation with fatty acids. The acylation process can be aided by ultrasound and base-catalyzed esterification, providing a phospholipid in more than 80% yield .
Industrial Production Methods
A new spray drying method has been developed for the manufacture of rugose lipid particles of this compound. This method involves a simplified aqueous suspension feedstock preparation process and optimized processing conditions to produce particles with highly rugose surface features .
Chemical Reactions Analysis
Types of Reactions
Diarachidoyl phosphatidylcholine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are catalyzed by enzymes such as CTP:phosphocholine cytidylyltransferase and cholinephosphotransferase .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NADPH, cytochrome P450, and ascorbic acid. These reagents are involved in lipid peroxidation and other oxidative processes .
Major Products Formed
The major products formed from the reactions of this compound include lipid hydroperoxides and malondialdehyde, which are indicators of lipid peroxidation .
Scientific Research Applications
Diarachidoyl phosphatidylcholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diarachidoyl phosphatidylcholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also participate in lipid peroxidation processes mediated by cytochrome P450 and NADPH . The molecular targets and pathways involved include the phospholipase D enzymes, which produce signaling lipids such as phosphatidic acid and lysophosphatidic acid .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoyl phosphatidylcholine (DPPC): Contains two palmitic acid molecules (16:0) and is a major component of lung surfactant.
Distearoyl phosphatidylcholine (DSPC): Contains two stearic acid molecules (18:0) and is used in liposome production.
Dibehenoyl phosphatidylcholine (DBPC): Contains two behenic acid molecules (22:0) and is used in similar applications as diarachidoyl phosphatidylcholine.
Uniqueness
This compound is unique due to its long-chain arachidic acid molecules, which provide distinct physical properties such as higher melting points and different membrane fluidity characteristics compared to shorter-chain phosphatidylcholines .
Properties
CAS No. |
71259-34-2 |
|---|---|
Molecular Formula |
C48H96NO8P |
Molecular Weight |
846.3 g/mol |
IUPAC Name |
2,3-di(icosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3 |
InChI Key |
YKIOPDIXYAUOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















